![molecular formula C14H11NO2S B5668967 2-(1,3-benzothiazol-2-ylmethyl)-1,4-benzenediol](/img/structure/B5668967.png)
2-(1,3-benzothiazol-2-ylmethyl)-1,4-benzenediol
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves condensation reactions, cyclization, and functionalization of precursor molecules. For example, compounds with the benzothiazole moiety have been synthesized through reactions involving carboxylic acids, carbohydrazide, and various alkylation processes (Naganagowda & Petsom, 2011). These methods highlight the versatility of chemical synthesis routes to introduce the benzothiazole group into complex organic frameworks.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including 2-(1,3-benzothiazol-2-ylmethyl)-1,4-benzenediol, is characterized by the presence of a benzothiazole core, which significantly influences the compound's electronic and spatial configuration. Crystallography studies provide insights into the conformation and arrangement of atoms within these molecules, revealing the planar nature of the benzothiazole ring and its interaction with substituents (Aydin et al., 2002).
Chemical Reactions and Properties
Benzothiazoles participate in various chemical reactions, including coupling reactions, halogenation, and nucleophilic substitutions, which modify their chemical properties and functionalize the molecule for specific applications. Their reactivity is influenced by the electron-rich sulfur and nitrogen atoms in the benzothiazole ring, enabling these compounds to act as ligands in coordination chemistry or as substrates in organic synthesis (Hutchinson et al., 2001).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, melting point, and boiling point, are determined by the molecular structure and the nature of substituents attached to the benzothiazole core. These properties are crucial for understanding the compound's behavior in different environments and for its application in various scientific fields.
Chemical Properties Analysis
The chemical properties of 2-(1,3-benzothiazol-2-ylmethyl)-1,4-benzenediol, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are shaped by the electron-donating and withdrawing effects of the substituents on the benzothiazole ring. Studies on benzothiazoles have explored their potential as antimicrobial agents, highlighting their reactivity and interactions with biological targets (Rajeeva et al., 2009).
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethyl)benzene-1,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c16-10-5-6-12(17)9(7-10)8-14-15-11-3-1-2-4-13(11)18-14/h1-7,16-17H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJOCWHSJVOJDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=C(C=CC(=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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